molecular formula C18H20N2O B4798885 (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE

(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE

Cat. No.: B4798885
M. Wt: 280.4 g/mol
InChI Key: HJTAUYCDCSWDJL-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE is a synthetic compound that belongs to the class of aryl-naphthyl methanone derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The initial step involves the alkylation of piperazine with allyl bromide to form 4-allylpiperazine.

    Friedel-Crafts Acylation: The next step is the Friedel-Crafts acylation of 2-naphthylmethanone with 4-allylpiperazine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group in the naphthylmethanone moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperazine ring.

Major Products Formed

    Oxidation: Epoxides or aldehydes from the allyl group.

    Reduction: Alcohols from the carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, the piperazine ring can interact with neurotransmitter receptors, while the naphthyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (1-(5-HYDROXYPENTYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE (AM-2202): A synthetic cannabinoid with a similar naphthylmethanone structure.

    (1-(4-PENTENYL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE: Another synthetic cannabinoid with structural similarities.

Uniqueness

(4-ALLYLPIPERAZINO)(2-NAPHTHYL)METHANONE is unique due to the presence of both an allylpiperazine and a naphthyl group. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The allylpiperazine moiety provides flexibility and reactivity, while the naphthyl group offers stability and aromaticity.

Properties

IUPAC Name

naphthalen-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-2-9-19-10-12-20(13-11-19)18(21)17-8-7-15-5-3-4-6-16(15)14-17/h2-8,14H,1,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTAUYCDCSWDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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